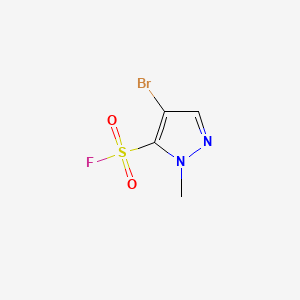

4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride

Description

4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 4, a methyl group at position 1, and a sulfonylfluoride (-SO₂F) group at position 4. The sulfonylfluoride moiety is a highly reactive functional group, making this compound valuable in medicinal chemistry and materials science, particularly in Suzuki coupling reactions or as a sulfonating agent .

The bromine atom enhances electrophilicity, enabling cross-coupling reactions, while the sulfonylfluoride group offers stability compared to sulfonyl chlorides, reducing hydrolysis rates. This balance of reactivity and stability positions the compound as a versatile intermediate in drug discovery and agrochemical development.

Properties

Molecular Formula |

C4H4BrFN2O2S |

|---|---|

Molecular Weight |

243.06 g/mol |

IUPAC Name |

4-bromo-2-methylpyrazole-3-sulfonyl fluoride |

InChI |

InChI=1S/C4H4BrFN2O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3 |

InChI Key |

CCWIBAAELFNWPV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)Br)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride

Key Synthetic Routes

Palladium-Catalyzed One-Pot Synthesis

A prominent method reported involves a palladium-catalyzed one-pot synthesis starting from a 4-bromo-1-methyl-1H-pyrazole precursor, employing sulfur dioxide surrogate reagents and electrophilic fluorinating agents to install the sulfonyl fluoride group.

-

- 4-Bromo-1-methyl-1H-pyrazole as starting material

- DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as SO2 source

- Palladium catalyst such as PdCl2(AmPhos)2

- Electrophilic fluorinating agent: N-fluorobenzenesulfonimide (NFSI)

- Base: Triethylamine

- Solvent: Anhydrous isopropanol

- Temperature: Microwave irradiation at ~90 °C for 1 hour

-

- The palladium catalyst facilitates the insertion of sulfur dioxide into the aryl bromide bond forming an aryl sulfinic acid intermediate.

- Subsequent fluorination with NFSI converts the sulfinic acid to the sulfonyl fluoride.

-

- One-pot operation reduces purification steps

- Mild conditions with good functional group tolerance

- Scalable and adaptable for industrial synthesis

| Parameter | Value/Condition |

|---|---|

| Starting material | 4-Bromo-1-methyl-1H-pyrazole |

| Catalyst | PdCl2(AmPhos)2 (5 mol%) |

| SO2 source | DABSO (0.6 equiv) |

| Fluorinating agent | NFSI (1.5 equiv) |

| Base | Triethylamine (3 equiv) |

| Solvent | Anhydrous isopropanol |

| Temperature | 90 °C (microwave) |

| Reaction time | 1 hour |

| Yield | Typically 60-75% (isolated) |

Stepwise Synthesis via Sulfonyl Chloride Intermediate

An alternative classical route involves:

- Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride via chlorosulfonation

Subsequent conversion of the sulfonyl chloride to sulfonyl fluoride by reaction with fluoride sources such as potassium fluoride or tetrabutylammonium fluoride

-

- Well-established chemistry for sulfonyl chlorides

- Allows purification of intermediates

- Disadvantages:

- Requires handling corrosive chlorosulfonic acid or chlorinating agents

- Additional step and purification needed

Comparative Analysis of Methods

| Aspect | Palladium-Catalyzed One-Pot Method | Stepwise Sulfonyl Chloride Route |

|---|---|---|

| Number of steps | One-pot, single step | Multi-step (chlorosulfonation + fluorination) |

| Reaction conditions | Mild, microwave heating, moderate temp | Often harsh, chlorosulfonation requires strong acid |

| Yield | Moderate to good (60-75%) | Variable, depending on intermediate purity |

| Scalability | High, amenable to flow chemistry | Moderate, more handling of hazardous reagents |

| Purification complexity | Lower, fewer intermediates | Higher, intermediate isolation required |

| Safety considerations | Safer reagents, less corrosive | Requires careful handling of chlorosulfonic acid |

In-Depth Research Findings

NMR Characterization: The sulfonyl fluoride group exhibits characteristic $$^{19}F$$ NMR signals around δ 62-66 ppm in CDCl3, confirming successful fluorination.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the calculated molecular weight (243.06 g/mol).

Reactivity Studies: The sulfonyl fluoride moiety reacts selectively with nucleophilic amino acid residues in proteins, enabling covalent modification useful in enzyme inhibition assays.

Industrial Optimization: Continuous flow reactors have been employed to improve reaction control and scalability for the palladium-catalyzed method, enhancing yield and reproducibility.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|

| Palladium-Catalyzed One-Pot | PdCl2(AmPhos)2, DABSO, NFSI, Et3N, i-PrOH, 90 °C, microwave | One-pot, mild, scalable | Requires palladium catalyst | 60-75 |

| Sulfonyl Chloride Intermediate | Chlorosulfonic acid, KF or TBAF | Established chemistry | Harsh reagents, multi-step | Variable (40-70) |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions:

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and catalysts like palladium.

Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Major Products Formed:

Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.

Coupling Reactions: Biaryl or heteroaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride can be contextualized against related pyrazole derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and applications:

Table 1: Comparative Analysis of 4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride and Analogues

Key Findings

Reactivity and Stability :

- The sulfonylfluoride group in the target compound offers superior hydrolytic stability compared to sulfonyl chlorides (e.g., ’s sulfonyl chloride derivative), making it preferable for prolonged storage and reactions requiring controlled conditions .

- In contrast, bromomethyl-substituted analogues (e.g., 4-bromo-5-(bromomethyl)-1-methylpyrazoles in ) exhibit higher reactivity due to the labile bromine atom, enabling alkylation or nucleophilic substitution reactions .

Biological Activity :

- Carboxamide derivatives like 4-bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide () demonstrate antimicrobial activity, suggesting that the bromine and aryl groups enhance target binding . The sulfonylfluoride variant may similarly interact with therapeutic targets via covalent bonding .

- Trifluoromethyl-substituted pyrazoles (e.g., ) exhibit increased lipophilicity, improving membrane permeability in agrochemical applications .

Synthetic Utility: The target compound’s sulfonylfluoride group is pivotal in click chemistry and bioconjugation, whereas trifluoromethyl derivatives () are synthesized via cyclocondensation of hydrazines with enones . Elemental analysis discrepancies (e.g., 50.15% C observed vs. 49.89% calculated in ) highlight challenges in purifying halogenated pyrazoles .

Physical Properties :

- Difluoromethyl and methoxymethyl substituents () increase molecular density (1.72 g/cm³) and boiling points (228°C), impacting solubility and processing .

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride (CAS No. 2138413-38-2) is a compound of interest in medicinal chemistry due to its unique structural features, particularly the sulfonyl fluoride group. This group is known for its ability to form covalent bonds with nucleophilic residues in proteins, potentially leading to significant biological effects. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.

The biological activity of 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride primarily arises from its mechanism of action, which involves covalent modification of target proteins. The sulfonyl fluoride group can react with nucleophilic amino acid residues, such as serine and cysteine, resulting in the inhibition of enzyme activity or alteration of protein function. This interaction can modulate various biochemical pathways, contributing to its potential therapeutic effects.

Biological Activities

Research indicates that compounds containing the pyrazole nucleus exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride have been tested against various bacterial strains, demonstrating effectiveness against E. coli, S. aureus, and Klebsiella pneumoniae .

- Anti-inflammatory Effects : Pyrazole derivatives have been explored for their anti-inflammatory properties. For example, certain synthesized compounds have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations .

- Anticancer Properties : The compound's ability to interact with specific molecular targets suggests potential applications in cancer therapy. Research indicates that modifications to the pyrazole structure can yield compounds with enhanced anticancer activity .

Research Findings and Case Studies

Several studies have highlighted the biological activities and potential applications of 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride:

Comparative Analysis

When compared to similar compounds, 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride stands out due to its unique sulfonyl fluoride group, which enhances its reactivity and potential biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole | Lacks sulfonyl fluoride group | Less reactive |

| 1-Methyl-4-bromo-1H-pyrazole-5-sulfonamide | Contains sulfonamide instead | Altered reactivity |

| 4-Bromo-1H-pyrazole-5-sulfonyl chloride | Precursor for sulfonyl fluoride derivatives | Similar but less reactive |

Q & A

Q. What are the key considerations when synthesizing 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride?

The synthesis of this compound requires careful optimization due to the electron-withdrawing effects of the sulfonylfluoride and bromine substituents, which can hinder reactivity. Efficient protocols often involve:

- One-pot synthesis for multi-step functionalization to minimize intermediate isolation .

- Selection of ancillary ligands (e.g., XPhos) to enhance cross-coupling efficiency, particularly for introducing trifluoromethyl or aryl groups .

- Precursor selection: Starting with pyrazole derivatives containing methyl and bromine substituents (e.g., 4-bromo-1-methylpyrazole) ensures regioselective sulfonylation .

Q. How can NMR and X-ray crystallography confirm the structure of 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride?

- NMR : NMR is critical for identifying the sulfonylfluoride group (characteristic shifts between 60–70 ppm). and NMR resolve methyl and pyrazole ring protons, with bromine causing deshielding effects .

- X-ray crystallography : Single-crystal studies validate bond angles, substituent positions, and intermolecular interactions. For example, pyrazole derivatives with sulfonyl groups exhibit planar geometry and halogen bonding (Br···O interactions) .

Q. What are common functionalization reactions for this compound?

The sulfonylfluoride group enables diverse transformations:

- Nucleophilic substitution : React with amines to form sulfonamides, a key step in drug discovery .

- Cross-coupling : Suzuki-Miyaura reactions using Pd catalysts to introduce aryl/heteroaryl groups at the bromine position .

- Hydrolysis : Controlled hydrolysis of the sulfonylfluoride to sulfonic acid for solubility studies .

Q. How does the sulfonylfluoride group influence reactivity compared to other substituents?

- Electron-withdrawing effects : The sulfonylfluoride group decreases electron density on the pyrazole ring, reducing electrophilic substitution but enhancing stability toward oxidation .

- Comparison with sulfonamides : Sulfonylfluorides are more reactive toward nucleophiles than sulfonamides, making them preferable for click chemistry .

Q. What biological activities have been explored for structurally related pyrazole derivatives?

- Antimicrobial activity : Pyrazoles with bromine and sulfonamide groups show inhibitory effects against bacterial enzymes (e.g., dihydropteroate synthase) .

- Anticancer potential : Trifluoromethyl-substituted pyrazoles exhibit cytotoxicity via kinase inhibition .

Advanced Questions

Q. How can cross-coupling reactions involving this compound be optimized for high yields?

- Catalyst systems : Use Pd(OAc) with XPhos ligand for Buchwald-Hartwig amination or Suzuki couplings .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates.

- Temperature control : Reactions at 80–100°C minimize side products from sulfonylfluoride decomposition .

Q. How should researchers address contradictions in reported biological activity data for pyrazole derivatives?

- Comparative studies : Test compounds under identical assay conditions (e.g., enzyme inhibition assays with standardized protocols) .

- Meta-analysis : Evaluate substituent effects across studies (e.g., bromine vs. chlorine at position 4) to identify structure-activity trends .

Q. What experimental designs are recommended for studying the compound’s stability under varying conditions?

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, monitoring degradation via HPLC .

- pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–13) to identify labile conditions .

Q. How can computational methods predict the reactivity of 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride?

Q. What is the role of the sulfonylfluoride group in enzyme inhibition studies?

- Covalent inhibition : The sulfonylfluoride acts as a warhead, forming stable bonds with serine or cysteine residues in active sites (e.g., protease inhibitors) .

- Selectivity profiling : Compare inhibition kinetics with sulfonamide analogs to assess covalent vs. non-covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.